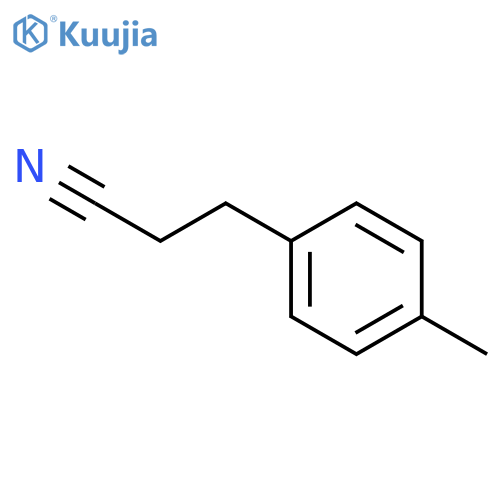Cas no 32327-69-8 (3-(4-methylphenyl)propanenitrile)

3-(4-methylphenyl)propanenitrile 化学的及び物理的性質
名前と識別子
-
- 4-methylBenzenepropanenitrile
- 1-cyano-2-(4'-methylphenyl)ethane
- 3-(4-methylphenyl)propanenitrile
- EN300-1848984
- 4-Methyl-benzenepropanenitrile
- 3-(p-tolyl)-propionitrile
- AKOS010643912
- SCHEMBL1016157
- DB-068614
- 32327-69-8
- 3-(p-Tolyl)propanenitrile
-
- インチ: InChI=1S/C10H11N/c1-9-4-6-10(7-5-9)3-2-8-11/h4-7H,2-3H2,1H3
- InChIKey: FVQVGHJINHFPLO-UHFFFAOYSA-N
計算された属性
- 精确分子量: 145.089149355Da
- 同位素质量: 145.089149355Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 1
- 重原子数量: 11
- 回転可能化学結合数: 2
- 複雑さ: 146
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.1
- トポロジー分子極性表面積: 23.8Ų
3-(4-methylphenyl)propanenitrile Pricemore >>
| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1848984-0.1g |
3-(4-methylphenyl)propanenitrile |
32327-69-8 | 0.1g |
$364.0 | 2023-09-19 | ||
| Enamine | EN300-1848984-0.25g |
3-(4-methylphenyl)propanenitrile |
32327-69-8 | 0.25g |
$381.0 | 2023-09-19 | ||
| Enamine | EN300-1848984-10.0g |
3-(4-methylphenyl)propanenitrile |
32327-69-8 | 10g |
$3376.0 | 2023-05-26 | ||
| Enamine | EN300-1848984-1g |
3-(4-methylphenyl)propanenitrile |
32327-69-8 | 1g |
$414.0 | 2023-09-19 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1587074-250mg |
3-(P-tolyl)propanenitrile |
32327-69-8 | 98% | 250mg |
¥11929.00 | 2024-08-02 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1587074-100mg |
3-(P-tolyl)propanenitrile |
32327-69-8 | 98% | 100mg |
¥10642.00 | 2024-08-02 | |
| Enamine | EN300-1848984-1.0g |
3-(4-methylphenyl)propanenitrile |
32327-69-8 | 1g |
$785.0 | 2023-05-26 | ||
| Enamine | EN300-1848984-0.05g |
3-(4-methylphenyl)propanenitrile |
32327-69-8 | 0.05g |
$348.0 | 2023-09-19 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1587074-500mg |
3-(P-tolyl)propanenitrile |
32327-69-8 | 98% | 500mg |
¥12439.00 | 2024-08-02 | |
| Enamine | EN300-1848984-2.5g |
3-(4-methylphenyl)propanenitrile |
32327-69-8 | 2.5g |
$810.0 | 2023-09-19 |
3-(4-methylphenyl)propanenitrile 関連文献
-
1. PbCl2/Ga bimetal redox system-mediated carbon–carbon bond formation reactions between carbonyl compounds and ethyl trichloroacetate and iodoacetonitrileXiao-Lin Zhang,Ying Han,Wen-Tian Tao,Yao-Zeng Huang J. Chem. Soc. Perkin Trans. 1 1995 189
-
Peipei Sun,Baochuan Shi J. Chem. Res. (S) 1999 318
3-(4-methylphenyl)propanenitrileに関する追加情報
Recent Advances in the Study of 3-(4-methylphenyl)propanenitrile (CAS: 32327-69-8) in Chemical Biology and Pharmaceutical Research
3-(4-methylphenyl)propanenitrile (CAS: 32327-69-8) is an organic compound that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This nitrile derivative, characterized by its aromatic methylphenyl group, has been explored for its role as a versatile intermediate in the synthesis of bioactive molecules. Recent studies have highlighted its utility in drug discovery, particularly in the development of enzyme inhibitors and receptor modulators. The compound's unique chemical properties, including its stability and reactivity, make it a valuable candidate for further investigation.
One of the key areas of research involving 3-(4-methylphenyl)propanenitrile is its application in the synthesis of novel pharmaceutical agents. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its use as a precursor in the development of small-molecule inhibitors targeting tyrosine kinases, which are implicated in various cancers. The study reported that derivatives of 3-(4-methylphenyl)propanenitrile exhibited potent inhibitory activity against specific kinase isoforms, with IC50 values in the nanomolar range. These findings suggest that the compound could serve as a scaffold for designing next-generation anticancer therapies.
In addition to its role in drug discovery, 3-(4-methylphenyl)propanenitrile has also been investigated for its potential in chemical biology. A recent preprint on bioRxiv detailed its use as a probe for studying enzyme mechanisms. Researchers utilized the compound to investigate the substrate specificity of nitrile hydratases, enzymes that convert nitriles to amides. The study revealed that 3-(4-methylphenyl)propanenitrile was efficiently converted by certain bacterial nitrile hydratases, providing insights into the enzyme's active site architecture and catalytic mechanism. This work underscores the compound's utility as a tool for understanding fundamental biochemical processes.
Another notable application of 3-(4-methylphenyl)propanenitrile is in the field of materials science. A 2022 study in ACS Applied Materials & Interfaces explored its incorporation into polymer matrices to enhance material properties. The researchers found that the compound's aromatic nitrile group contributed to improved thermal stability and mechanical strength in the resulting polymers. These findings open new avenues for the use of 3-(4-methylphenyl)propanenitrile in the development of advanced materials for industrial and biomedical applications.
Despite these promising developments, challenges remain in the widespread adoption of 3-(4-methylphenyl)propanenitrile. Issues such as scalability of synthesis, potential toxicity, and environmental impact need to be addressed. Recent efforts have focused on developing greener synthetic routes and evaluating the compound's safety profile. A 2023 review in Green Chemistry highlighted advancements in catalytic methods for the sustainable production of nitrile derivatives, including 3-(4-methylphenyl)propanenitrile, which could mitigate some of these concerns.
In conclusion, 3-(4-methylphenyl)propanenitrile (CAS: 32327-69-8) represents a versatile and valuable compound in chemical biology and pharmaceutical research. Its applications span drug discovery, enzyme mechanism studies, and materials science, demonstrating its broad utility. Ongoing research aims to further elucidate its potential and address existing challenges, paving the way for its continued use in scientific and industrial applications. Future studies should focus on optimizing its synthesis, exploring new derivatives, and expanding its applications in emerging fields such as personalized medicine and nanotechnology.
32327-69-8 (3-(4-methylphenyl)propanenitrile) Related Products
- 2613384-63-5(tert-butyl 4-(1-amino-2-methoxy-2-oxoethyl)piperidine-1-carboxylate hydrochloride)
- 2034325-34-1(N-[2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethyl]-2-[4-(propan-2-ylsulfanyl)phenyl]acetamide)
- 2137100-66-2(1-{(1s,3s)-3-methoxycyclobutylmethyl}-1H-pyrazol-4-amine)
- 887457-91-2(2-1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl-N-(3-fluorophenyl)acetamide)
- 1805448-41-2(3-Amino-5-chloro-2-(trifluoromethyl)benzyl bromide)
- 117633-03-1(bicyclo[1.1.1]pentane-1-carbaldehyde)
- 103626-36-4(N-cyclopentyl-9H-purin-6-amine)
- 1427354-42-4(6-Tert-butyl 7-ethyl 3,6-diazabicyclo[3.2.1]octane-6,7-dicarboxylate)
- 1807075-24-6(4-Cyano-5-(difluoromethyl)-3-hydroxypyridine-2-carbonyl chloride)
- 2228947-53-1(1-(3-bromo-4-methylthiophen-2-yl)-2-methylpropan-2-ol)




